molecular formula C11H14BBrO4 B14853101 T-Butyl-4'-bromobenzoate-2'-boronic acid

T-Butyl-4'-bromobenzoate-2'-boronic acid

Cat. No.: B14853101
M. Wt: 300.94 g/mol
InChI Key: FVHKXHKGVPXNDQ-UHFFFAOYSA-N
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Description

T-Butyl-4'-bromobenzoate-2'-boronic acid (C₁₁H₁₄BBrO₄, MW 300.95) is a boronic acid derivative featuring a tert-butyl ester group at the 4'-position and a bromine substituent on the benzoate ring. This compound is structurally distinct due to its bulky tert-butyl group and electron-withdrawing bromine atom, which influence its chemical reactivity, stability, and biological interactions. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, sensing, and drug development .

Properties

Molecular Formula

C11H14BBrO4

Molecular Weight

300.94 g/mol

IUPAC Name

[5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BBrO4/c1-11(2,3)17-10(14)8-5-4-7(13)6-9(8)12(15)16/h4-6,15-16H,1-3H3

InChI Key

FVHKXHKGVPXNDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of Tert-Butyl-4'-Bromobenzoate

The starting material, tert-butyl-4-bromobenzoate, is commercially available or synthesized via esterification of 4-bromobenzoic acid with tert-butanol. A representative protocol from Ambeed (source) employs 4-bromobenzoic acid and tert-butanol under acidic conditions (e.g., H₂SO₄), achieving yields >90%.

Directed Ortho-Metalation and Borylation

The ester group directs lithiation to the ortho position (2'), enabling boronic acid installation:

  • Lithiation : Treat tert-butyl-4-bromobenzoate with LDA (2.2 eq) in THF at −78°C.
  • Quenching : Add B(OMe)₃ (1.5 eq) to form the boronate ester.
  • Hydrolysis : Acidic workup (HCl/H₂O) yields the boronic acid.

Key Data :

  • Yield: ~70–80% (based on analogous boronation in source).
  • Selectivity: Ortho preference confirmed via NMR (no para byproducts).

Miyaura Borylation of Dibrominated Intermediate

Synthesis of Tert-Butyl-2,4-Dibromobenzoate

Dibromination of benzoic acid precedes esterification:

  • Bromination : Electrophilic bromination of benzoic acid using Br₂/FeBr₃ yields 2,4-dibromobenzoic acid (65–75% yield).
  • Esterification : React with tert-butanol (DCC, DMAP) to form tert-butyl-2,4-dibromobenzoate (85–90% yield).

Regioselective Miyaura Borylation

The 2-bromo substituent undergoes selective borylation due to ester-directed Pd insertion:

  • Conditions : Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.2 eq), KOAc (3 eq) in dioxane at 80°C.
  • Hydrolysis : Treat with 1M HCl to convert the pinacol boronate to boronic acid.

Key Data :

  • Yield: 75–85% (post-hydrolysis).
  • Regioselectivity: >95:5 (2’ vs. 4’) by GC-MS.

Comparative Analysis of Methods

Parameter Directed Metalation Miyaura Borylation
Starting Material Tert-butyl-4-bromobenzoate Tert-butyl-2,4-dibromobenzoate
Key Reagents LDA, B(OMe)₃ Pd(dppf)Cl₂, B₂pin₂
Temperature −78°C 80°C
Yield (%) 70–80 75–85
Selectivity High (ortho) High (2’ position)
Scalability Limited by cryogenic conditions Amenable to large-scale

Advantages :

  • Metalation : Avoids dibrominated intermediates but requires strict anhydrous conditions.
  • Miyaura : Higher yields and scalability but necessitates dibrominated precursor synthesis.

Mechanistic Insights and Optimization

Directed Metalation Mechanism

The ester’s carbonyl oxygen coordinates to LDA, deprotonating the ortho position. Subsequent quenching with B(OMe)₃ forms a tetracoordinated boron intermediate, which hydrolyzes to the boronic acid.

Miyaura Borylation Mechanism

Pd⁰ inserts into the 2-bromo bond (favored by ester’s electron-withdrawing effect), followed by transmetalation with B₂pin₂ and reductive elimination to form the boronate.

Optimization Tips :

  • Metalation : Use freshly distilled THF to prevent side reactions.
  • Miyaura : Add KOAc to scavenge HBr, enhancing conversion.

Analytical Characterization

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.60 ppm), aromatic protons (δ 7.4–8.1 ppm), and boronic acid (broad peak at δ 8–10 ppm).
  • ¹¹B NMR : Peak at δ 28–30 ppm confirms boronic acid.
  • MS (ESI+) : [M+H]⁺ at m/z 301.03 (calc. 301.05).

Applications and Derivatives

  • Suzuki Coupling : Serves as a bifunctional building block for synthesizing biphenyls (e.g., pharmaceutical intermediates).
  • Protection Strategies : Boronic acid can be protected as pinacol ester for storage.

Chemical Reactions Analysis

Types of Reactions

T-Butyl-4’-bromobenzoate-2’-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight Key Substituents
This compound C₁₁H₁₄BBrO₄ 300.95 -Br, tert-butyl ester
T-Butyl-4'-chlorobenzoate-2'-boronic acid C₁₁H₁₄BClO₄ 256.50 -Cl, tert-butyl ester
Phenylboronic acid C₆H₇BO₂ 121.93 None
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ 294.13 Methoxyethyl, methyl groups

Reactivity in Boronic Ester Formation

shows that phenylboronic acid rapidly forms boroxine trimers and esters with catechols in CDCl₃, reaching equilibrium within 10 minutes. In contrast, the bulky tert-butyl group may shift equilibrium dynamics, requiring stronger bases (e.g., Et₃N) to stabilize the ester form .

Diol Binding Affinity

highlights that boronic acid-diol binding is pH-dependent and influenced by substituents. The bromine atom in this compound is electron-withdrawing, increasing the acidity of the boronic acid (pKa ~7–9) and enhancing diol binding at physiological pH compared to neutral aryl boronic acids. For example, phenylboronic acid (pKa ~8.8) requires alkaline conditions for optimal diol complexation, whereas bromine substitution may lower the pKa, improving binding under milder conditions .

Anticancer Potential

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .
  • Boronic acid arylidene heterocycles demonstrate anti-glioblastoma activity, though potency varies with substituents .

Antifungal Activity

In , [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The bromo derivative’s bulkier structure may hinder target binding compared to smaller, flexible analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for T-Butyl-4'-bromobenzoate-2'-boronic acid, considering challenges in boronic acid purification and stability during synthesis?

  • Methodological Answer : Boronic acids are often synthesized as prodrugs (e.g., pinacol esters) to circumvent purification challenges due to their hygroscopic nature and propensity for protodeborylation. Aromatic boronic acids like this compound can be synthesized via Miyaura borylation, where palladium-catalyzed cross-coupling of brominated precursors with bis(pinacolato)diboron is employed. Post-synthesis, boronic acids are regenerated via acid hydrolysis. Careful control of pH (<7) during hydrolysis prevents degradation, and purification via silica gel chromatography or recrystallization is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?

  • Methodological Answer :

  • 11B NMR : pH-dependent chemical shifts (e.g., 9.08 ppm at pH 3.5 for pentafluorophenyl boronic acid) reveal ionization states and electronic effects. A linear correlation between 1H NMR chemical shifts (B-OH) and pKa (δ[1H] = -0.208[pKa] + 9.7969) can estimate acidity .
  • MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization, enabling accurate mass analysis. On-plate esterification with DHB stabilizes boronic acids for sequencing .

Q. What methodologies are effective in analyzing boronic acid trimerization and dehydration products during mass spectrometry analysis?

  • Methodological Answer : Trimerization (boroxine formation) interferes with MS detection. Solutions include:

  • Derivatization : Convert boronic acids to cyclic esters (e.g., with 1,2-diols like pinacol) to stabilize the structure.
  • Matrix Selection : Use DHB as a matrix for MALDI-MS, which acts as a derivatizing agent to suppress dehydration .

Advanced Research Questions

Q. How do secondary interactions influence the selectivity of this compound in glycoprotein binding studies, and how can these be mitigated?

  • Methodological Answer : Non-specific interactions (e.g., electrostatic/hydrophobic) with non-glycosylated proteins can reduce selectivity. To enhance specificity:

  • Buffer Optimization : Use high-pH borate buffers (pH 8–9) to promote boronic acid-diol binding while minimizing non-specific adsorption.
  • Surface Engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve glycoprotein capture .

Q. What kinetic parameters govern the binding of this compound to diol-containing biomolecules, and how can these be experimentally determined?

  • Methodological Answer : Stopped-flow fluorescence spectroscopy measures binding kinetics (kon, koff). For example, kon values for arylboronic acids follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities. Competitive assays with fluorescent diols (e.g., alizarin red S) quantify displacement rates .

Q. How can researchers design experiments to evaluate the potential of this compound as a therapeutic agent targeting proteasomes or other enzyme systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values against proteasomes using fluorogenic substrates (e.g., Suc-LLVY-AMC). Boronic acids inhibit via covalent binding to catalytic threonine residues.
  • Co-crystallization : Resolve X-ray structures of boronic acid-enzyme complexes to identify binding motifs and optimize interactions .

Q. What strategies are effective in enhancing the aqueous stability and bioavailability of this compound for in vivo applications?

  • Methodological Answer :

  • Prodrug Design : Synthesize pinacol or benzoxaborole esters to improve membrane permeability. Hydrolysis in vivo regenerates the active boronic acid.
  • Polymer Conjugation : Use boronic acid-functionalized polymers (e.g., poly(amido amine)) for targeted delivery. The B–N interaction in ortho-aminophenylboronic acids enhances carbohydrate binding and cellular uptake .

Q. How do structural modifications (e.g., substituent position, electronic effects) impact the thermal stability and degradation pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals degradation pathways. Electron-withdrawing groups (e.g., -Br) increase thermal stability by reducing boronic acid reactivity. Ortho-substituents hinder trimerization, while para-substituents enhance diol binding affinity. Degradation typically occurs via dehydration above 150°C .

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